molecular formula C6H8Cl4 B14705278 1,5,5,5-Tetrachloro-2-methylpent-2-ene CAS No. 24170-63-6

1,5,5,5-Tetrachloro-2-methylpent-2-ene

Cat. No.: B14705278
CAS No.: 24170-63-6
M. Wt: 221.9 g/mol
InChI Key: RJDXPVXKAUSDFR-UHFFFAOYSA-N
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Description

1,5,5,5-Tetrachloro-2-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5,5-Tetrachloro-2-methylpent-2-ene can be synthesized through the chlorination of 2-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5,5,5-Tetrachloro-2-methylpent-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides and halogens.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific reaction conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Addition Reactions: Products include halogenated alkanes or alkenes.

    Oxidation and Reduction: Products include epoxides or less chlorinated alkanes.

Scientific Research Applications

1,5,5,5-Tetrachloro-2-methylpent-2-ene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5,5,5-tetrachloro-2-methylpent-2-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms but differs in its structure and reactivity.

    1,1,2,2-Tetrachloroethane: Another chlorinated compound with different chemical properties.

    Tetrachloroethylene: A chlorinated alkene with distinct industrial applications.

Properties

CAS No.

24170-63-6

Molecular Formula

C6H8Cl4

Molecular Weight

221.9 g/mol

IUPAC Name

1,5,5,5-tetrachloro-2-methylpent-2-ene

InChI

InChI=1S/C6H8Cl4/c1-5(4-7)2-3-6(8,9)10/h2H,3-4H2,1H3

InChI Key

RJDXPVXKAUSDFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(Cl)(Cl)Cl)CCl

Origin of Product

United States

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